molecular formula C39H24N6 B168805 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine CAS No. 134984-37-5

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Cat. No.: B168805
CAS No.: 134984-37-5
M. Wt: 576.6 g/mol
InChI Key: NPLMKKHOVKWGEO-UHFFFAOYSA-N
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Description

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is an organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique electronic properties, which make it a valuable component in various optoelectronic applications .

Mechanism of Action

Action Environment:

Environmental factors play a crucial role in OLED performance:

: Pham, Q., Nguyen, B., Baek, S. J., Kim, M. J., Shin, N. Y., Kim, G. W., … Chai, K. Y. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256. DOI: 10.3390/molecules190914247

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine typically involves the reaction of carbazole derivatives with triazine precursors. One common method is the Suzuki coupling reaction, where carbazole boronic acid is reacted with a triazine halide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri(9H-carbazol-9-yl)benzonitrile
  • 4-(9H-Carbazol-9-yl)triphenylamine derivatives
  • 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile

Uniqueness

Compared to similar compounds, 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine stands out due to its higher thermal stability and better hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where stability and efficiency are critical .

Properties

IUPAC Name

9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLMKKHOVKWGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633595
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134984-37-5
Record name 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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